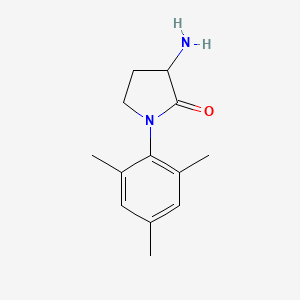

3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

Vue d'ensemble

Description

3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a chemical compound with the CAS number 1341681-70-6 . It is a high-quality reference standard .

Molecular Structure Analysis

The molecular formula of 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is C13H18N2O . Its molecular weight is 218.29 g/mol .Applications De Recherche Scientifique

Structural and Quantum Mechanical Studies

- Study Overview : Research on pyrroles, including analogs like 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one, focuses on their structural and quantum mechanical properties. These studies utilize X-Ray diffraction and various spectroscopic methods (IR, Raman, UV, fluorescence) along with theoretical simulations to understand the molecule's stability and electronic properties (Srikanth et al., 2020).

Antitumor Activity in Pyrrolopyrimidine Antifolates

- Research Insights : Pyrrolo[2,3-d]pyrimidine antifolates, related to pyrroles, have been studied for their potent antitumor activity. These compounds show selective inhibition of cell proliferation in tumor cells, mediated by specific membrane transport and enzyme inhibition. Their efficacy has been demonstrated in both in vitro and in vivo studies (Wang et al., 2011).

Synthesis and Biological Evaluation of Coumarin Derivatives

- Development and Testing : Research into the synthesis of new coumarin derivatives, which can be structurally related to pyrroles, explores their potential as antimicrobial agents. This work includes the synthesis of various derivatives and their subsequent testing for antimicrobial activity (Al-Haiza et al., 2003).

Stabilization of DNA Structures

- Application in DNA Research : Pyrrolidyl polyamines, structurally akin to pyrroles, have been shown to significantly stabilize DNA duplexes and triplexes. This property is leveraged in DNA delivery and transfection agents, highlighting their potential in genetic research and therapy (Nagamani & Ganesh, 2001).

Synthesis of Functionalized Pyrrolines

- Chemical Synthesis : The catalyzed cycloisomerization of alpha-aminoallenes to produce 3-pyrrolines is another application. These pyrrolines serve as intermediates for synthesizing various functionalized compounds, including natural products (Morita & Krause, 2004).

Maillard Reaction Products

- Food Chemistry : In the context of the Maillard reaction, a study identified N-substituted 2-(hydroxymethyl)pyrrole as a major product in a specific system. These pyrrole derivatives, found in cooked foods, are significant for understanding the chemistry of cooking and food flavor development (Tressl et al., 1998).

Synthesis of Functionalized Pyrrolidines

- Pharmaceutical Synthesis : Research into the nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles has led to the efficient construction of functionalized pyrrolidines, which are key structures in many pharmaceuticals (En et al., 2014).

Propriétés

IUPAC Name |

3-amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-8-6-9(2)12(10(3)7-8)15-5-4-11(14)13(15)16/h6-7,11H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDBPCCXEXIGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCC(C2=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)

![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)